Imazethapyr Impurity 10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

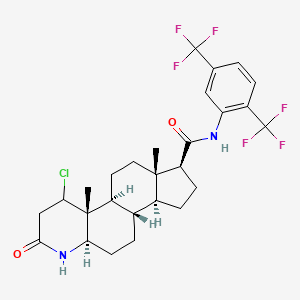

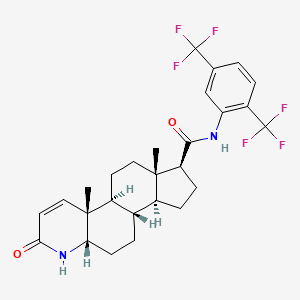

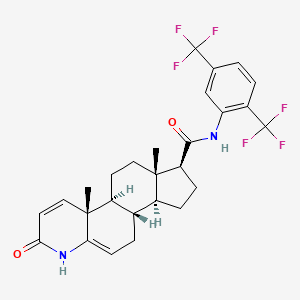

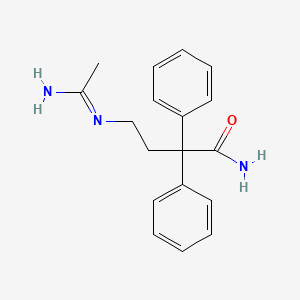

Imazethapyr Impurity 10 is a chemical compound related to Imazethapyr, a widely used herbicide . The impurity is provided by BOC Sciences for the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization . The CAS number for Imazethapyr Impurity 10 is 102268-21-3 .

Applications De Recherche Scientifique

Genotoxic and Cytotoxic Effects

Imazethapyr (IM) has been studied for its cytotoxic and genotoxic effects. In a study using Allium cepa root cells, IM was found to exhibit cytotoxic activity and induced DNA damage in a dose-dependent manner. Interestingly, the herbicide did not show significant genotoxic activity except at a concentration of 10 ppm (Liman, Ciğerci, & Öztürk, 2015).

Impact on Microbial Communities and Plant Growth

Research has indicated that imazethapyr affects soil microbial communities and plant growth. In a study examining its influence on Rhizobium growth and its symbiosis with pea plants, it was found that imazethapyr inhibited the growth of the symbiotic plant rather than directly affecting the bacteria (González, González-Murua, & Royuela, 1996). Another study analyzing Arabidopsis thaliana revealed that imazethapyr affects the root proteome and impacts several key biochemical pathways, including sugar and starch metabolism, and the composition of root cell walls (Qian et al., 2015).

Soil Microbial Biomass and Enzyme Activities

Imazethapyr's effects on soil microbial biomass and various soil enzyme activities were investigated. It was found that at the recommended field rate for soybean weeding, imazethapyr did not adversely affect microbiological processes. However, at higher concentrations, it impacted biomass-C content and enzyme activities (Perucci & Scarponi, 1994).

Effects on Leaf Surface Microbial Communities

A study on the effects of imazethapyr spraying on Arabidopsis thaliana indicated that it inhibited plant growth and altered the leaf surface microbial communities. It was observed that imazethapyr application increased the abundance of Pseudomonas, a genus that includes species pathogenic to plants and humans (Liu et al., 2019).

Photocatalytic Degradation

The photocatalytic degradation of imazethapyr was studied in an aqueous suspension of titanium dioxide, showing potential for effective degradation of the herbicide in water systems (Ishiki, Ishiki, & Takashima, 2005).

Mécanisme D'action

While the specific mechanism of action for Imazethapyr Impurity 10 is not provided in the searched resources, the parent compound Imazethapyr is known to inhibit the enzyme acetohydroxyacid synthase (AHAS), which is critical for the biosynthesis of branched-chain amino acids necessary for cell growth and protein synthesis . This suggests that Imazethapyr Impurity 10 may have a similar mechanism of action, but this would need to be confirmed with more specific research.

Safety and Hazards

The safety data sheet for Imazethapyr, the parent compound, indicates that it may form combustible dust concentrations in air and is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and to handle with care to prevent exposure through inhalation, skin contact, or eye contact . The specific safety and hazard information for Imazethapyr Impurity 10 is not provided in the searched resources, but it’s reasonable to assume that similar precautions should be taken.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Imazethapyr Impurity 10 involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid, followed by coupling with 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "Hydrogen gas", "Sodium hydroxide", "Sodium dithionite", "2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid" ], "Reaction": [ "Reduction of 2-chloro-5-nitrobenzoic acid with hydrogen gas in the presence of palladium on carbon catalyst to obtain 2-chloro-5-aminobenzoic acid.", "Treatment of 2-chloro-5-aminobenzoic acid with sodium hydroxide in water to obtain the corresponding sodium salt.", "Reduction of the sodium salt with sodium dithionite in the presence of a catalyst to obtain the corresponding amine.", "Coupling of the amine with 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid using appropriate coupling reagents to obtain Imazethapyr Impurity 10." ] } | |

Numéro CAS |

102268-21-3 |

Formule moléculaire |

C15H19N3O3 |

Poids moléculaire |

289.34 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

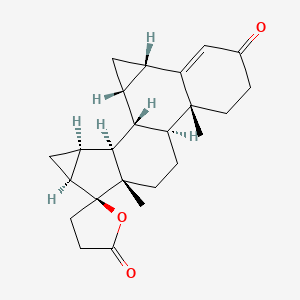

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)